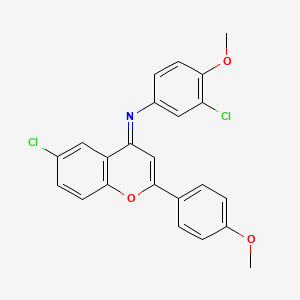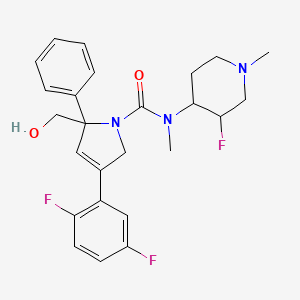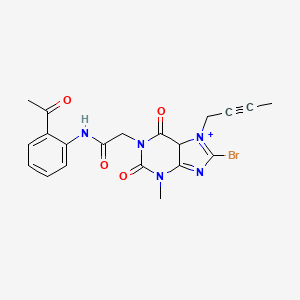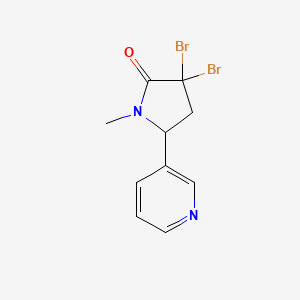
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate is an organic compound with the molecular formula C15H8F9IO3S and a molecular weight of 566.18 g/mol . It is a white solid at room temperature and is known for its strong oxidizing properties and high chemical reactivity . This compound is widely used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Méthodes De Préparation
The synthesis of Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 3-(trifluoromethyl)phenyl iodide with trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-(trifluoromethyl)phenyl iodide and trifluoromethanesulfonic acid.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethyl ether at a temperature of around 112°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize alcohols to aldehydes or ketones.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include bases like potassium carbonate and solvents such as dichloromethane. The major products formed from these reactions depend on the specific conditions and reactants used.
Applications De Recherche Scientifique
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate exerts its effects involves the activation of substrates through the formation of iodonium intermediates. These intermediates can then undergo various transformations, such as nucleophilic substitution or oxidation, leading to the formation of the desired products . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparaison Avec Des Composés Similaires
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate can be compared with other iodonium salts, such as:
Bis(4-bromophenyl)iodonium trifluoromethanesulfonate: Similar in structure but contains bromine atoms instead of trifluoromethyl groups.
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate: Contains tert-butyl groups instead of trifluoromethyl groups.
Phenyl [3-(trifluoromethyl)phenyl]iodonium trifluoromethanesulfonate: Contains a phenyl group in place of one of the trifluoromethyl groups.
The uniqueness of this compound lies in its strong oxidizing properties and its ability to introduce fluorine atoms into organic molecules, which is highly valuable in the synthesis of fluorinated compounds.
Propriétés
Formule moléculaire |
C15H8F9IO3S |
|---|---|
Poids moléculaire |
566.18 g/mol |
Nom IUPAC |
bis[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H8F6I.CHF3O3S/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
UFSGBBHIEODUIE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B12297824.png)





![1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione](/img/structure/B12297844.png)





![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)

